N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Description
N-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-methylphenyl group. The tetrazole moiety is linked via a methyl group to the sulfonamide nitrogen, which is further attached to a 2-nitrobenzene ring.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-11-6-8-12(9-7-11)20-15(17-18-19-20)10-16-26(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIVAIXJOHRVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.
Attachment of the Nitrobenzene Moiety: The nitrobenzene group can be introduced through a nucleophilic substitution reaction involving 2-nitrobenzenesulfonyl chloride and the tetrazole intermediate.
Final Coupling: The final step involves coupling the tetrazole intermediate with the nitrobenzene moiety under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using strong reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the sulfonic acid derivative.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial DNA synthesis and cell division, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Functional Group Diversity: Unlike hydrazinyl or methylamino derivatives , the target’s nitro group at the 2-position on benzene could increase electrophilicity, favoring interactions with nucleophilic targets (e.g., enzymes).
- Synthetic Complexity: Peptidic tetrazoles (e.g., 13h-LD) require multi-step solid-phase synthesis with moderate yields (53–69%) , whereas non-peptidic sulfonamide-tetrazoles may be synthesized via simpler routes (e.g., Ugi-Azide reactions, as in ).
Crystallographic and Analytical Characterization
- Purity Assessment : HPLC and NMR (as used for oligopeptide analogs ) are standard for verifying sulfonamide-tetrazole purity, but evidence lacks details for the target compound.
Biological Activity
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. This compound features a tetrazole ring, a nitrobenzene moiety, and a sulfonamide group, which contribute to its potential biological activities. Its structure allows it to interact with various biological targets, making it of significant interest in medicinal chemistry.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide |
| Molecular Formula | C15H14N6O4S |
| CAS Number | 920466-31-5 |
The biological activity of this compound primarily involves its role as an antimicrobial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folate, leading to impaired bacterial growth and division.
Antimicrobial Activity
Research has indicated that compounds within the sulfonamide class exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.
Study 1: Antibacterial Efficacy
A study conducted on various sulfonamides demonstrated that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional sulfa drugs.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's interaction with dihydropteroate synthase was competitive with PABA. Kinetic analyses supported this finding by showing an increase in the reaction rate in the presence of higher concentrations of the compound, indicating a strong affinity for the enzyme.
Research Applications
This compound is not only significant in antimicrobial research but also serves as a building block for synthesizing more complex pharmacologically active compounds. Its unique structure allows for modifications that may enhance its biological activity or reduce toxicity.
Potential Future Directions
Research into this compound could explore:
- Structural Modifications : Investigating how changes in the molecular structure affect antimicrobial potency and spectrum.
- Combination Therapies : Assessing the efficacy of this compound when used in combination with other antibiotics to overcome resistance.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in clinical settings.
Q & A
Q. What are the challenges in scaling up synthesis without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
